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Compound of Interest

Compound Name: substance P, Sar(9)-Met(O2)(11)-

Cat. No.: B550187 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the on-target effects of [Sar9,Met(O2)11]-

Substance P, a potent and selective agonist for the Neurokinin-1 receptor (NK1R). Its

performance is objectively compared with other NK1R agonists and antagonists, supported by

experimental data to inform research and drug development in areas such as pain,

inflammation, and neurogenic disorders.

Introduction to [Sar9,Met(O2)11]-Substance P and
the NK1 Receptor
[Sar9,Met(O2)11]-Substance P is a synthetic analog of Substance P, the endogenous ligand for

the NK1 receptor. The modifications, Sarcosine at position 9 and Methionine sulfoxide at

position 11, confer enhanced stability and high selectivity for the NK1R. The NK1R is a G-

protein coupled receptor (GPCR) predominantly coupled to Gq and Gs proteins.[1][2][3]

Activation of the Gq pathway leads to the stimulation of phospholipase C (PLC), resulting in the

generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade mobilizes

intracellular calcium and activates protein kinase C (PKC). The Gs pathway, on the other hand,

activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels.
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The on-target effect of [Sar9,Met(O2)11]-Substance P is best understood in the context of its

interaction with the NK1R compared to other well-characterized agonists and antagonists. The

following tables summarize key quantitative data from radioligand binding and functional

assays.

Agonist Binding Affinities and Functional Potencies
Compound

Receptor
Source

Assay Type Parameter Value (nM)

[Sar9,Met(O2)11]

-Substance P

Rat brain

membranes

Radioligand

Binding
Kd 1.4 ± 0.5

[Sar9,Met(O2)11]

-Substance P

Human U373

MG cells
Calcium Flux EC50 0.17

Substance P

Rat recombinant

NK1R in COS-1

cells

Functional

(Inositol

Phosphate)

EC50 0.05 ± 0.02

Septide

Rat recombinant

NK1R in COS-1

cells

Functional

(Inositol

Phosphate)

EC50 5 ± 2

Septide
Cloned NK1R in

COS-7 cells

Radioligand

Binding
Kd 0.55 ± 0.03

GR73632
Guinea pig vas

deferens
Functional EC50 2

Neurokinin A
Cloned NK1R in

COS-7 cells

Radioligand

Binding
Kd 0.51 ± 0.15

Antagonist Binding Affinities
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Compound
Receptor
Source

Assay Type Parameter Value (nM)

Aprepitant Human NK1R Not Specified Ki High Affinity

L-733,060
Human NK1R in

CHO cells

Functional

(Calcium

Mobilization)

Affinity Estimate 0.8

CP-96,345
Human UC11

cells

Radioligand

Binding
Kd 0.99

CP-96,345 Rat LRM55 cells
Radioligand

Binding
Kd 210

RP 67580 Rat LRM55 cells
Radioligand

Binding
Kd 7.9

RP 67580
Human UC11

cells

Radioligand

Binding
Kd 194

Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following

diagrams are provided.
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NK1R Signaling Pathway
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Caption: NK1R Signaling Pathway
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Radioligand Binding Assay Workflow
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Caption: Radioligand Binding Assay Workflow
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Calcium Flux Assay Workflow
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Caption: Calcium Flux Assay Workflow

Experimental Protocols
Radioligand Binding Assay for NK1R
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This protocol is adapted for determining the binding affinity of compounds to the human NK1R

expressed in Chinese Hamster Ovary (CHO) cells.

1. Membrane Preparation:

Culture CHO cells stably expressing the human NK1R.

Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

with protease inhibitors).

Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and debris.

Centrifuge the supernatant at 48,000 x g for 20 minutes at 4°C to pellet the membranes.

Wash the membrane pellet by resuspension in fresh lysis buffer and repeat the

centrifugation.

Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 5 mM MnCl2, 0.1% BSA, pH 7.4)

and determine the protein concentration.

2. Binding Assay:

In a 96-well plate, combine:

50 µL of radioligand (e.g., [3H]Substance P at a final concentration of 0.5-1.0 nM).

25 µL of competing ligand at various concentrations (e.g., [Sar9,Met(O2)11]-Substance P

or other test compounds).

25 µL of assay buffer for total binding or a high concentration of unlabeled Substance P

(e.g., 1 µM) for non-specific binding.

100 µL of the membrane preparation (containing 10-20 µg of protein).

Incubate at room temperature for 60 minutes.

3. Filtration and Detection:
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Rapidly filter the incubation mixture through a glass fiber filter plate (e.g., Whatman GF/B)

pre-soaked in 0.5% polyethyleneimine.

Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

Dry the filters, add scintillation cocktail, and quantify the bound radioactivity using a

scintillation counter.

4. Data Analysis:

Calculate specific binding by subtracting non-specific binding from total binding.

Determine the IC50 value (the concentration of competing ligand that inhibits 50% of the

specific binding of the radioligand) by non-linear regression analysis.

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 +

[L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Assay for NK1R
This protocol is designed to measure the functional potency of NK1R agonists in U373 MG

cells, which endogenously express the human NK1R.

1. Cell Preparation:

Plate U373 MG cells in a black, clear-bottom 96-well plate and culture overnight.

Remove the culture medium and replace it with a loading buffer containing a calcium-

sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt

Solution with 20 mM HEPES).

Incubate the cells for 45-60 minutes at 37°C in the dark.

Wash the cells twice with assay buffer to remove excess dye.

2. Compound Preparation:
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Prepare serial dilutions of [Sar9,Met(O2)11]-Substance P and other test agonists in the

assay buffer.

3. Assay and Detection:

Place the cell plate in a fluorescence plate reader equipped with an automated injection

system (e.g., FLIPR or FlexStation).

Record a baseline fluorescence reading for 10-20 seconds.

Inject the agonist solutions into the wells and continue to record the fluorescence intensity for

an additional 2-3 minutes.

4. Data Analysis:

The change in fluorescence intensity reflects the increase in intracellular calcium

concentration.

Determine the maximum fluorescence response for each agonist concentration.

Plot the response against the logarithm of the agonist concentration and fit the data to a

sigmoidal dose-response curve to determine the EC50 value (the concentration of agonist

that produces 50% of the maximal response).

Conclusion
[Sar9,Met(O2)11]-Substance P is a highly potent and selective agonist of the NK1 receptor,

demonstrating high affinity in binding assays and robust functional activity in stimulating

downstream signaling pathways. The comparative data presented in this guide highlights its

utility as a valuable research tool for investigating the physiological and pathological roles of

the NK1R. The detailed experimental protocols provide a foundation for researchers to conduct

their own in-vitro characterization of this and other NK1R ligands.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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